N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide
Description
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide (CAS: 2438123-68-1; molecular formula: C₁₄H₁₆N₂O₃) is an acetylated derivative of the parent compound 5-amino-2-butylisoindoline-1,3-dione (CAS: 68930-97-2). The structure comprises an isoindoline-1,3-dione core substituted with a butyl group at position 2 and an acetamide moiety at position 3.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2-butyl-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-7-16-13(18)11-6-5-10(15-9(2)17)8-12(11)14(16)19/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
InChI Key |
QJVGFWQTWBEYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Industrial production methods may involve the use of transition-metal-catalyzed reactions and organocatalytic methods, which provide robust techniques for constructing these complex heterocyclic structures .
Chemical Reactions Analysis
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the isoindoline nucleus.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways. The isoindoline nucleus allows the compound to bind with high affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoindolinyl Core
N-(2-Methyl-1,3-dioxo-5-isoindolinyl)acetamide (CAS: 2306-99-2)
- Molecular Formula : C₁₁H₁₀N₂O₃; Molecular Weight : 218.20 g/mol.
- Key Differences : The 2-methyl substituent (vs. 2-butyl) reduces steric bulk and lipophilicity.
- Properties : Polar Surface Area (PSA) = 66.48, indicating moderate polarity .
- Significance : Shorter alkyl chains may enhance solubility but reduce membrane permeability compared to the butyl analog.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide (CAS: 2438123-69-2)
- Molecular Formula : C₁₄H₁₅N₃O₅; Molecular Weight : 305.29 g/mol.
Modifications on the Acetamide Side Chain
N-(2-Methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide (CAS: 895484-05-6)
- Molecular Formula : C₁₇H₁₄N₂O₃S; Molecular Weight : 326.37 g/mol.
- Implications : Enhanced lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility.
Heterocyclic Core Variations
Benzothiazole-Based Acetamides (e.g., EP3348550A1 Patent Compounds)
Physicochemical and Structural Data Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | PSA |
|---|---|---|---|---|---|
| N-(2-Butyl-1,3-dioxo-5-isoindolinyl)acetamide | 2438123-68-1 | C₁₄H₁₆N₂O₃ | 260.29 | 2-butyl, acetamide | ~66.48* |
| N-(2-Methyl-1,3-dioxo-5-isoindolinyl)acetamide | 2306-99-2 | C₁₁H₁₀N₂O₃ | 218.20 | 2-methyl, acetamide | 66.48 |
| N-(2-Methyl...phenylsulfanylacetamide | 895484-05-6 | C₁₇H₁₄N₂O₃S | 326.37 | 2-methyl, phenylsulfanyl | - |
*PSA estimated based on structural similarity to the methyl analog .
Research Findings and Implications
Crystallography and Solid-State Behavior
Pharmacological Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
